2-(2-Formylphenyl)acetic acid

Vue d'ensemble

Description

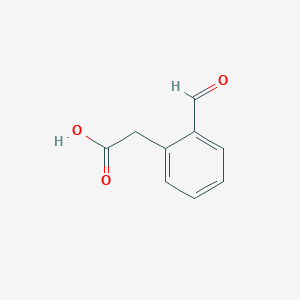

2-(2-Formylphenyl)acetic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its structure consists of a phenyl ring with a formyl group at the second position and an acetic acid moiety attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and its role in forming various derivatives with antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of derivatives of 2-(2-formylphenyl)acetic acid often involves cyclization reactions and the formation of complex structures with other organic compounds. For instance, 1,3,4-thiadiazole derivatives have been synthesized by cyclization of a related carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These synthetic routes are crucial for creating compounds with potential antimicrobial activities.

Molecular Structure Analysis

The molecular structure of 2-(2-formylphenyl)acetic acid derivatives has been extensively studied using various analytical techniques such as X-ray diffraction, which provides detailed information about the crystal structures and stereochemistry of these compounds. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined, revealing centrosymmetric hydrogen-bonded cyclic dimers and complex coordination with metals like zinc and cadmium . Quantum chemistry calculations have also been employed to study the structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone and its metal complexes, providing insights into their optimized geometries and molecular orbital energies .

Chemical Reactions Analysis

2-(2-Formylphenyl)acetic acid and its derivatives undergo various chemical reactions, which are essential for their biological activity. The formation of complexes with transition metals, as well as the ability to form hydrogen bonds and participate in cooperative effects, are significant for the description of their aggregation and reactivity . These interactions are fundamental to the compound's function and potential as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-formylphenyl)acetic acid derivatives are influenced by their molecular structure and the presence of functional groups. Neutron diffraction and empirical potential structure refinement (EPSR) methods have been used to study the aggregation of related compounds like formic and acetic acid in the liquid state, providing a model for understanding the behavior of 2-(2-formylphenyl)acetic acid in various environments . Additionally, the antiinflammatory activity of substituted (2-phenoxyphenyl)acetic acids, which share a similar structural motif, has been investigated, highlighting the importance of halogen substitution for enhancing biological activity .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Solvolysis Research

Rates of solvolysis of 2-phenylethyl p-toluenesulfonates, including studies in formic and acetic acid, were determined, providing insights into the reaction mechanisms (Saunders, Ašperger, & Edison, 1958).

Adsorption Behavior and Dye-Sensitized Solar Cells

Research on the interactions between TiO2 surfaces and dye molecules in dye-sensitized solar cells included studies of small carboxylic acids (formic, acetic, and benzoic) reacted with the TiO2(110) surface (Grinter, Woolcot, Pang, & Thornton, 2014).

Chiral Auxiliary Compound in Spectroscopy

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid was researched as a versatile chiral phosphonic auxiliary in spectroscopy, showing potential as chiral derivatizing agents for amines and alcohols (Majewska, 2019).

Food Preservation

Studies on the effect of acetic acid on food spoilage microorganisms revealed its potential as a food preservative due to its toxic effect on microorganisms (Levine & Fellers, 1940).

Biomass Conversion

Research on the conversion of wheat straw into formic acid in NaVO3–H2SO4 aqueous solution with molecular oxygen was conducted, highlighting its efficiency and potential in biomass conversion processes (Niu, Hou, Ren, Wu, & Marsh, 2015).

Ugi Reaction in Organic Synthesis

2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid was used in a one-pot, three-component Ugi reaction with primary amines and alkyl isocyanides, leading to novel indoloketopiperazine derivatives (Ghandi, Zarezadeh, & Taheri, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(2-Formylphenyl)acetic acid is the peptide class of organic compounds. Specifically, it interacts with specific molecular components within this class.

Action Environment

Environmental factors play a crucial role:

- The compound’s activity may vary with pH changes. Stability and efficacy can be influenced by temperature fluctuations. Availability of co-factors affects its action.

Propriétés

IUPAC Name |

2-(2-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSLYKWBHYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415350 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formylphenyl)acetic acid | |

CAS RN |

1723-55-3 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)